molecular formula C17H19NO3 B126708 Z-L-Phenylalaninol CAS No. 6372-14-1

Z-L-Phenylalaninol

Cat. No. B126708
CAS RN: 6372-14-1
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-INIZCTEOSA-N
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Description

Revelation of Chiral Recognition

The study conducted on a metal-organic framework (MOF) based on l-phenylalanine (l-Phe) demonstrates the framework's ability to distinguish between the chirality of alanine and leucine. This MOF, referred to as [Zn2(l-Phe)2(bpe)2]n, was specifically designed to experimentally reveal the chiral recognition mechanism using various spectroscopic techniques, including 13C CP MAS NMR and X-ray photoelectron spectroscopy. The findings suggest that such MOFs could be tailored for chiral separation applications .

Synthesis of Imprinted Hydrogels

A novel zwitterionic functional monomer was synthesized and used to create l-phenylalanine imprinted hydrogels (MIHs) with anti-biofouling capabilities. The study found that the zwitterion had a higher binding energy with l-phenylalanine compared to traditional monomers, resulting in MIHs with superior adsorption capacity and imprinting factor. The optimized MIHs showed excellent chiral resolution ability for racemic phenylalanine and could be used to extract l-phenylalanine from protein solutions .

Crystal Structure of Dehydromonopeptide

The crystal structure of (Z)-N-acetyl-α,β-dehydrophenylalanine methylamide was determined, revealing a three-dimensional network of hydrogen bonds and a unique orientation of the phenyl ring due to the presence of a Cα=Cβ double bond. This structure differs from that of the homologous L-phenylalanine derivative and provides insights into the effects of α,β-unsaturation on molecular geometry .

Conformational Flexibility of Dehydroalanine Derivatives

The molecular structure of (Z)-N-acetyldehydrophenylalanine was analyzed, showing a non-planar conformation and hydrogen bonding through water molecules. Theoretical conformational analysis excluded any planar conformation for the molecule, and the study discussed the effects of non-planarity on the electronic structure, supported by photoelectron spectroscopy and INDO/S calculations .

Application in trans-Cinnamic Acid Production

A study on the recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) characterized its activity and stability, demonstrating its potential for producing trans-cinnamic acid from l-phenylalanine. The enzyme showed high activity and could effectively catalyze the conversion of l-phenylalanine to trans-cinnamic acid, reaching a significant concentration of the product .

Self-Assembling Zwitterionic Form of L-Phenylalanine

L-phenylalanine was characterized in its zwitterionic form at neutral pH, which is believed to be related to its self-assembling properties. The structure, resolved using synchrotron X-rays, revealed π-π stacking and hydrogen-bonding interactions that could explain the self-assembly of phenylalanine into fibrillar forms .

Biogenetic Precursor of Zierin

Research on the biogenetic precursor of the cyanogenic glucoside zierin identified l-phenylalanine as the primary contributor to zierin accumulation in the akenes of Xeranthemum cylindraceum. The study used isotopic labeling to confirm the specific incorporation of l-phenylalanine into zierin, highlighting the role of this amino acid in the plant's secondary metabolism .

L-Phenylalanine-4-nitrophenol Adduct

The formation of a 1:1 adduct between L-phenylalanine and 4-nitrophenol was studied, with the L-phenylalanine molecule existing in a zwitterionic state. The structure is stabilized by strong hydrogen bonding and van der Waals interactions, which could have implications for understanding molecular interactions and designing novel compounds .

Scientific Research Applications

Application in Trans-Cinnamic Acid Production

Z-L-Phenylalaninol is linked to the production of trans-cinnamic acid from L-phenylalanine. A study demonstrated the effectiveness of a recombinant enzyme from Zea mays (ZmPAL2) in catalyzing L-phenylalanine to produce trans-cinnamic acid, indicating its potential application in aromatic chemical production (Zang et al., 2015).

Role in L-Phenylalanine Production

Another research avenue explores the optimization of L-phenylalanine production, a key amino acid in both food and medicinal applications. A study used an in vitro system to investigate the biosynthesis of phenylalanine in E. coli, revealing that modifying concentrations of specific enzymes in the pathway can significantly enhance L-phenylalanine yield (Ding et al., 2016).

Investigation of Zwitterionic Form and Structural Properties

The zwitterionic form of L-phenylalanine, closely related to Z-L-Phenylalaninol, has been studied for its self-assembling properties. Research using synchrotron X-rays characterized this form, offering insights into its potential applications based on its structural properties (Mossou et al., 2014).

Bioengineering for Enhanced Amino Acid Production

Genetic engineering of Escherichia coli has been conducted to improve the biosynthesis of L-phenylalanine, highlighting the potential of bioengineering in optimizing the production of valuable amino acids (Liu et al., 2018).

Utilization in Chiral Recognition and Biomedical Applications

A study involving a metal-organic framework based on L-phenylalanine demonstrated its potential in chiral recognition, which could have significant implications in pharmaceutical and biomedical fields (Ma et al., 2019).

Safety And Hazards

Z-L-Phenylalaninol causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Z-L-Phenylalaninol has been used in the synthesis of HIV protease inhibitors . Future research may focus on its potential applications in the development of new drugs and bioactive compounds .

properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357437
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-Phenylalaninol

CAS RN

6372-14-1
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the objective compound of step (8) (109 g, 0.345 mol) in THF (500 mL) were added mortar-pulverized lithium chloride (29.2 g, 0.689 mol) and sodium tetrahydroborate (26.1 g, 0.690 mol). To the resulting suspension was added ethanol (1000 mL) with dropwise over 40 minutes, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 10% citric acid aqueous solution (700 mL), and the mixture was stirred at room temperature for 30 minutes. The organic solvent was distilled off under reduced pressure. The residue was added to water (700 mL) and extracted with dichloromethane. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give white crystals. The crystals were recrystallized from ethyl acetate-hexane (1:2.7, 370 mL) to give 87.8 g (89%) of N-benzyloxycarbonyl-DL-phenylalaninol as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.